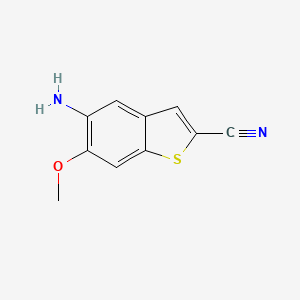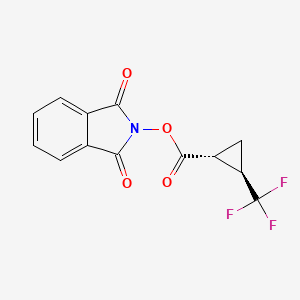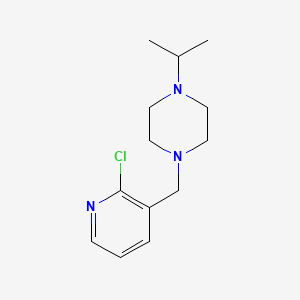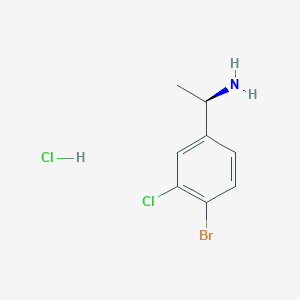
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination to introduce the bromine and chlorine substituents at the desired positions.
Formation of Ethan-1-amine: The next step involves the formation of the ethan-1-amine moiety, which can be achieved through various synthetic routes, including reductive amination or the use of Grignard reagents.
Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution is necessary to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chlorination reactions, followed by efficient resolution techniques to ensure high enantiomeric purity. The use of continuous flow reactors and automated chromatographic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s biological activity makes it a valuable tool in pharmacological research, particularly in the study of receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-bromo-3-chlorophenyl)ethan-1-amine: The non-chiral version of the compound, lacking the hydrochloride salt form.
4-bromo-3-chloroaniline: A structurally similar compound with different functional groups.
Uniqueness
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10BrCl2N |
|---|---|
Poids moléculaire |
270.98 g/mol |
Nom IUPAC |
(1R)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Clé InChI |
JOIWHZVZBBUSRA-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
SMILES canonique |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


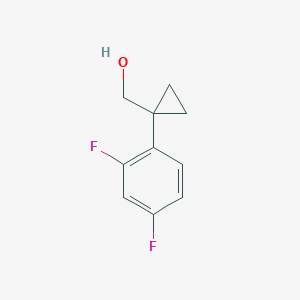


![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
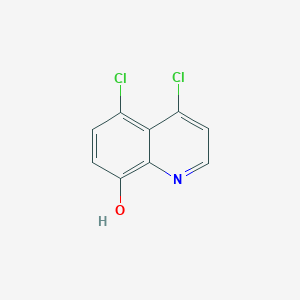
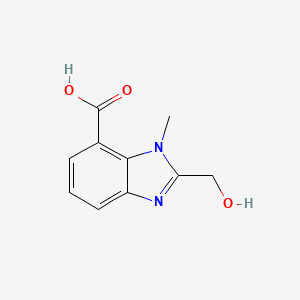
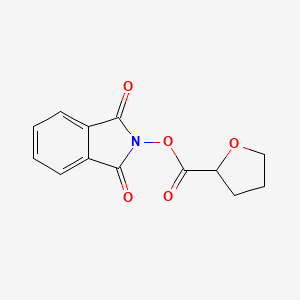
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
